3-Bromo-4-phenylquinolin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H10BrNO |
|---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
3-bromo-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H10BrNO/c16-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)17-15(14)18/h1-9H,(H,17,18) |
InChI Key |
FOTLHWFHEDHYTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Substituted Quinolones and Analogues
Classical and Modern Approaches to Quinoline (B57606) Core Construction
The construction of the quinoline ring system can be achieved through a variety of synthetic approaches, ranging from long-established named reactions to contemporary catalytic methods.
Several classical methods for quinoline synthesis, many of which utilize aniline or its derivatives as a common starting material, have been foundational in heterocyclic chemistry. jptcp.com
Skraup Synthesis: This is one of the oldest methods, involving the reaction of an aromatic amine, such as aniline, with glycerol in the presence of a strong acid like sulfuric acid and an oxidizing agent (e.g., nitrobenzene). iipseries.org The sulfuric acid dehydrates the glycerol to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the quinoline core. iipseries.org
Doebner-Von Miller Reaction: This reaction is a modification of the Skraup synthesis. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid. iipseries.orgresearchgate.net This method allows for the synthesis of a wider range of substituted quinolines compared to the Skraup reaction.
Friedlander Synthesis: The Friedlander synthesis is an acid- or base-catalyzed condensation followed by cyclodehydration between an o-amino-substituted aromatic aldehyde or ketone and a carbonyl compound containing a reactive α-methylene group. organicreactions.orgiipseries.org This method is advantageous as it builds the quinoline ring in a single step from two components.
Combes Synthesis: In the Combes synthesis, an aniline is condensed with a β-diketone to form an enamine intermediate. iipseries.org Subsequent cyclization of this intermediate under acidic conditions, typically using sulfuric or polyphosphoric acid, yields a 2,4-disubstituted quinoline. iipseries.org
Table 1: Comparison of Classical Quinoline Syntheses
| Reaction Name | Reactants | Catalyst/Conditions | Typical Product |
|---|---|---|---|
| Skraup | Aniline, Glycerol, Oxidizing Agent | Concentrated H₂SO₄, Heat | Unsubstituted or simply substituted quinolines |
| Doebner-Von Miller | Aniline, α,β-Unsaturated Carbonyl | Strong Acid (e.g., HCl) | 2,4-Disubstituted quinolines |
| Friedlander | o-Aminoaryl Aldehyde/Ketone, Carbonyl with α-Methylene | Acid or Base | Polysubstituted quinolines |
Modern synthetic strategies increasingly focus on oxidative annulation via C-H bond activation, which offers a more atom-economical and efficient route to the quinoline core. scilit.commdpi.com These methods construct the heterocyclic ring by forming new C-C and C-N bonds directly from C-H bonds, avoiding the need for pre-functionalized starting materials.
Transition metals are powerful catalysts for facilitating C-H activation and subsequent annulation reactions.
Rhodium (Rh): Rhodium catalysts have been effectively used for the synthesis of quinolines. For instance, a rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters has been reported, where the catalyst facilitates ortho-C–H bond activation of the aromatic amine and mediates the subsequent heteroannulation. mdpi.com In another approach, the selective synthesis of quinolines was achieved through the oxidative annulation of functionalized pyridines with two alkyne molecules, catalyzed by [RhCp*Cl₂]₂ with Cu(OAc)₂ as an oxidant. nih.govsnnu.edu.cn
Ruthenium (Ru): Ruthenium catalysts are also prominent in modern quinoline synthesis. A modified Friedlander synthesis utilizes a ruthenium catalyst with potassium hydroxide for the oxidative cyclization of 2-aminobenzyl alcohol with various ketones to produce quinolines in high yields. rsc.org Ruthenium complexes like [(p-cymene)RuCl₂]₂ can also catalyze the annulation of enaminones with anthranils to form 3-substituted quinolines. mdpi.com
Cobalt (Co): Cobalt-catalyzed C-H activation provides an efficient pathway to quinoline synthesis. One-pot synthesis of quinolines has been achieved through the ligand-free, cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones. mdpi.com
Copper (Cu): Copper catalysts offer a cost-effective option for these transformations. Copper acetate has been used to catalyze a one-pot reaction between saturated ketones and anthranils to generate 3-substituted quinoline derivatives. mdpi.com
Table 2: Examples of Transition Metal-Catalyzed Oxidative Annulation for Quinoline Synthesis
| Metal Catalyst | Reactants | Oxidant/Co-catalyst | Key Transformation |
|---|---|---|---|
| Rhodium (Rh) | Aniline derivatives, Alkynyl esters | Copper(II) species | ortho-C–H activation and heteroannulation mdpi.com |
| Ruthenium (Ru) | 2-Aminobenzyl alcohol, Ketones | KOH | Oxidative cyclization rsc.org |
| Cobalt (Co) | 2-Aminoaryl alcohols, Ketones | Ligand-free | C-H activation and cyclization mdpi.com |
An alternative modern approach involves a cascade reaction initiated by an aza-Michael addition. In a method developed by Xiu Wang and coworkers, a ruthenium catalyst is used to facilitate the aza-Michael addition and subsequent intramolecular annulation of enaminones with anthranils. mdpi.comrsc.orgrsc.org The catalytic cycle begins with the treatment of an enaminone with the ruthenium catalyst, which then undergoes an aza-Michael-type C-N coupling with anthranil. mdpi.com The resulting intermediate then undergoes an intramolecular cyclization, followed by dehydration and deamination, to afford the final 3-substituted quinoline product. mdpi.com This strategy provides an efficient route to 3-arylformyl substituted quinoline derivatives under simple and mild conditions. rsc.orgrsc.org
Oxidative Annulation Strategies for C-H Activation and Heteroannulation
Targeted Synthesis of 2-Quinolinone Derivatives
The synthesis of quinolin-2(1H)-ones, also known as 2-hydroxyquinolines, requires specific methodologies that favor the formation of this particular scaffold.
The Knorr quinoline synthesis is a classical and reliable method for preparing 2-hydroxyquinolines (the tautomeric form of 2-quinolinones). wikipedia.orgsynarchive.com The reaction involves the intramolecular cyclization of a β-ketoanilide in the presence of a strong acid, such as sulfuric acid or polyphosphoric acid (PPA). iipseries.orgwikipedia.org
This methodology is particularly well-suited for the synthesis of 4-phenylquinolin-2(1H)-one scaffolds. The synthesis starts with the preparation of a benzoylacetanilide intermediate. researchgate.net This intermediate is then heated with an excess of polyphosphoric acid, which acts as both the catalyst and a dehydrating agent, to induce intramolecular electrophilic aromatic substitution, followed by dehydration to yield the target 4-phenylquinolin-2(1H)-one derivative. wikipedia.orgresearchgate.net The reaction conditions, particularly the amount of acid used, can be crucial; a large excess of PPA favors the formation of the 2-hydroxyquinoline, while smaller amounts may lead to the competing formation of a 4-hydroxyquinoline. wikipedia.org
Cyclization of o-Alkynylisocyanobenzenes for 3-Substituted Quinolin-2(1H)-ones
A facile and efficient synthesis of various functionalized 3-substituted quinolin-2(1H)-ones can be achieved through the silver(I) nitrate-catalyzed cyclization of o-alkynylisocyanobenzenes. nih.govstonybrook.edu This reaction provides a rapid and convenient route to access the 3-substituted quinolin-2(1H)-one scaffold in moderate to good yields. nih.govstonybrook.edu The methodology is based on a sequential nucleophilic addition of water followed by a 6-endo cyclization of the o-alkynylisocyanobenzene precursor. stonybrook.edu
This synthetic strategy has been demonstrated to be effective for a range of substrates, yielding a variety of 3-substituted quinolin-2(1H)-ones. The reaction conditions are generally mild, making this a valuable method for the synthesis of these compounds.
Table 1: Examples of 3-Substituted Quinolin-2(1H)-ones Synthesized via Cyclization of o-Alkynylisocyanobenzenes
| Entry | o-Alkynylisocyanobenzene Precursor | 3-Substituted Quinolin-2(1H)-one Product | Yield (%) |
|---|---|---|---|
| 1 | 1-(Isocyano-2-(phenylethynyl)benzene | 3-Phenylquinolin-2(1H)-one | 85 |
| 2 | 1-(Cyclohexylethynyl)-2-isocyanobenzene | 3-Cyclohexylquinolin-2(1H)-one | 78 |
| 3 | 1-(Hex-1-yn-1-yl)-2-isocyanobenzene | 3-Butylquinolin-2(1H)-one | 82 |
Note: The data in this table is illustrative and based on the general outcomes of the described synthetic method.
Regioselective Bromination Strategies for Quinolinone Synthesis
Regioselective bromination is a critical step in the synthesis of many quinolinone derivatives, allowing for the specific introduction of a bromine atom at a desired position. This functionalization is key for subsequent cross-coupling reactions to introduce further molecular diversity.
Introduction of Bromine at the C-3 Position of Quinolin-2(1H)-one Systems
The introduction of a bromine atom at the C-3 position of the quinolin-2(1H)-one core is a common and important transformation. The reactivity of the quinolinone system can be influenced by the presence of substituents on the ring. For instance, in the case of 2-methylquinoline-4(1H)-ones, the direction of halogenation is dependent on the nature of the substituent at the C-3 position. nuph.edu.ua When the C-3 position is unsubstituted, bromination can occur at this site. The use of brominating agents like the KBrO3/HBr system can lead to the formation of 3-bromo derivatives. nsc.ru If the position 6 is not occupied by a fluorine atom, the bromine atom is introduced at either position 3 or 6 to form a monobromo derivative. nsc.ru
Utilization of N-Bromosuccinimide and Other Brominating Agents
N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination in organic synthesis. wikipedia.org It serves as a convenient and effective source of bromine for the bromination of quinolinone systems. The reactivity of 2-methylquinoline-4(1H)-ones in bromination reactions has been studied using both molecular bromine and NBS. nuph.edu.ua It was observed that in both instances, the direction of halogenation is contingent on the presence and characteristics of the substituent at the C-3 position of the heterocycle. nuph.edu.ua Variations in reagents, solvents, and catalysts were found to have minimal impact on the qualitative composition of the reaction products, with only slight effects on their yields. nuph.edu.ua For electron-rich aromatic compounds, such as phenols and anilines, NBS can be used for bromination, and using DMF as a solvent often leads to high para-selectivity. wikipedia.org
Table 2: Comparison of Brominating Agents for Quinolinone Synthesis
| Brominating Agent | Typical Substrate | Position of Bromination | Notes |
|---|---|---|---|
| KBrO3/HBr | Fluorinated quinolin-2(1H)-ones | C-3 or C-6 | Regioselectivity depends on existing substituents. nsc.ru |
| N-Bromosuccinimide (NBS) | 2-Methylquinoline-4(1H)-ones | Dependent on C-3 substituent | Mild and selective brominating agent. nuph.edu.ua |
| Molecular Bromine (Br2) | 2-Methylquinoline-4(1H)-ones | Dependent on C-3 substituent | A strong brominating agent. nuph.edu.ua |
Bromination of Precursor Structures (e.g., 4-hydroxy-pyranoquinolines)
The bromination of precursor structures is a strategic approach to introduce bromine atoms that can then be carried through subsequent synthetic steps. For example, the bromination of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid anilides has been investigated. researchgate.net It was found that these compounds are brominated by molecular bromine in glacial acetic acid at position 4 of the anilide fragment. researchgate.net This demonstrates that even with multiple potentially reactive sites, regioselective bromination can be achieved by careful choice of substrate and reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions in Quinoline Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively utilized in the synthesis of substituted quinolines.
Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Quinolines
The Suzuki-Miyaura cross-coupling reaction is a versatile method for the synthesis of aryl-substituted quinolines. This reaction typically involves the coupling of a haloquinoline with an arylboronic acid in the presence of a palladium catalyst and a base. For instance, the synthesis of arylated quinolines can be achieved through the reaction of 4-chloroquinoline derivatives with various boronic acids using Tetrakis(triphenylphosphine)palladium(0) as the catalyst. researchgate.net This methodology has been successfully applied to synthesize a variety of aryl-substituted quinolines and tetrahydroquinolines in high yields. researchgate.net The synthesis of novel quinoline appended biaryls has also been reported by reacting various substituted boronic acids with substituted 2-(4-bromophenoxy)quinolin-3-carbaldehydes. nih.gov
Table 3: Examples of Palladium Catalysts and Substrates in Suzuki-Miyaura Cross-Coupling for Quinoline Synthesis
| Palladium Catalyst | Haloquinoline Substrate | Arylboronic Acid | Product Type |
|---|---|---|---|
| Tetrakis(triphenylphosphine)palladium(0) | 4-Chloroquinoline | Phenylboronic acid | 4-Phenylquinoline researchgate.net |
| Dichlorobis(triphenylphosphine)palladium(II) | 6-Bromo-1,2,3,4-tetrahydroquinoline | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline researchgate.net |
| Palladium(II) Acetate | 7-Bromo-2,3-dihydro[2,1-b]quinazoline-9-(1H)-one | Naphthalene-1-boronic acid | 7-(Naphthalen-1-yl)-2,3-dihydro[2,1-b]quinazoline-9-(1H)-one nih.gov |
Contemporary and Green Chemistry Approaches
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) has become a pivotal technique in medicinal and organic chemistry for accelerating a wide range of chemical reactions. Unlike conventional heating methods that rely on conduction and convection, microwave irradiation heats the entire volume of the reaction mixture simultaneously and efficiently. This direct transfer of energy to polar molecules results in rapid heating, often leading to dramatic reductions in reaction times, increased product yields, and improved purity. nih.gov
The synthesis of quinolone derivatives has greatly benefited from MAOS. For instance, the preparation of ethyl-quinolon-4-one-3-carboxylates, which traditionally requires many hours at reflux temperatures in high-boiling-point solvents, can be achieved efficiently using microwave irradiation. This method facilitates the one-pot cyclization of aminomethylenemalonate intermediates, derived from the reaction of p-substituted anilines and diethyl-ethoxymethylenmalonate, into the desired 3-carboethoxy quinolones. Subsequent hydrolysis under microwave conditions provides a fast and clean route to quinolon-4-one-3-carboxylic acids.
MAOS is also highly effective for catalyst-free, one-pot, three-component reactions. Novel quinoline-based hybrids, such as dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines, have been synthesized by irradiating a mixture of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones in DMF. acs.org This approach highlights the versatility of microwave heating in constructing complex heterocyclic systems efficiently. acs.org
| Reaction Type | Reactants | Conditions | Product | Advantage |
| Cyclization | p-Substituted anilines, Diethyl-ethoxymethylenmalonate | Microwave Irradiation | Ethyl-quinolon-4-one-3-carboxylates | Reduced reaction time from hours to minutes. |
| Three-Component Reaction | Formyl-quinolines, Primary heterocyclic amines, Cyclic 1,3-diketones | Microwave Irradiation, DMF, 125–135 °C | Dihydropyrido[2,3-d]pyrimidines | Efficient, catalyst-free, one-pot synthesis. acs.org |
| Aromatization | 2-(3-aryl-1,2,3,4-tetrahydronaphthalen-2-yl)-4H-chromen-4-ones | Microwave Irradiation, 30 min | 2-(3-arylnaphthalen-2-yl)-4H-chromen-4-ones | Reaction time reduced from 24 hours to 30 minutes with better yields. nih.gov |
Continuous Flow Photochemical Synthesis
Continuous flow photochemistry has emerged as a powerful technology that offers numerous advantages over traditional batch processing for photochemical reactions. researchgate.net By performing reactions in microreactors or narrow tubing, this technique ensures uniform irradiation of the sample, precise control over reaction parameters like residence time and temperature, and enhanced safety, particularly when dealing with hazardous intermediates. researchgate.netbeilstein-journals.org The high surface-area-to-volume ratio in flow reactors facilitates efficient light penetration and heat dissipation, leading to higher selectivities and reduced reaction times. researchgate.netnih.gov
The synthesis of 3-substituted quinolines and related heterocycles is well-suited for continuous flow photochemical methods. researchgate.netconsensus.app Photochemical rearrangements, such as the photolysis of aryl azides to generate nitrene intermediates, can be finely tuned in a flow system to minimize secondary reactions and improve yields. beilstein-journals.org For example, the photolysis of aryl azides in the presence of water to produce 3H-azepinones can be performed efficiently in a continuous flow reactor made of fluorinated ethylene polymer (FEP) tubing. beilstein-journals.org This setup allows for simple scalability by extending the operation time. beilstein-journals.org
While direct photochemical synthesis of 3-bromo-4-phenylquinolin-2(1H)-one is not extensively detailed, the principles have been applied to structurally similar compounds. The technology's ability to handle gaseous reactants safely and enable straightforward scalability makes it highly attractive for industrial applications in synthesizing bioactive molecules. researchgate.netmdpi.com
| Reactor Type | Reactants | Transformation | Product | Advantages |
| FEP Tubing Photoreactor | Aryl Azide, Water | Photolysis, Nitrene formation, Rearrangement | 3H-Azepinone | Uniform irradiation, minimized side reactions, simple scale-up. beilstein-journals.org |
| Microreactor | Various Substrates | Photooxygenation, [2+2] Cycloaddition | Bioactive Heterocycles | Reduced reaction times, higher selectivities, enhanced safety. researchgate.netmdpi.com |
One-Pot Multicomponent Reactions
A notable example is the three-component, one-pot synthesis of quinolone derivatives under solvent- and catalyst-free conditions. nih.govacs.org In this approach, starting materials such as an aniline, a dicarbonyl compound, and triethyl orthoformate are heated together to produce the quinolone scaffold. nih.gov The reaction proceeds through a domino protocol involving sequential condensation, nucleophilic aromatic substitution, and Friedel–Crafts reaction steps, with ethanol as the only byproduct. nih.govacs.org This methodology allows for the efficient construction of the quinolone core from simple and readily available precursors. nih.gov
The versatility of MCRs has been demonstrated in the synthesis of various biologically active quinoline derivatives. For instance, N-Mannich bases of 1,2,3,4-tetrahydroquinoline have been prepared via a one-pot, three-component condensation of tetrahydroquinoline, an amine, and formaldehyde. nih.gov These reactions exemplify how MCRs provide a direct and sustainable route to molecular diversity in quinolone chemistry. nih.govnih.gov
| Reaction Strategy | Reactants | Conditions | Key Steps | Product |
| Linear/Branched Domino Protocol | Ethyl 2,4,5-trifluorobenzoylacetate, Triethyl orthoformate, 4-Fluoroaniline | 130 °C, Solvent- and catalyst-free, 24 h | Condensation, Nucleophilic Aromatic Substitution, Friedel–Crafts reaction | Functionalized Quinolones. nih.govacs.org |
| Mannich Reaction | Tetrahydroquinoline, Amine, Formaldehyde | Reflux, 80 °C, 5-7 h, Ethanol, cat. HCl | Condensation, Schiff base formation, Nucleophilic addition | N-Mannich bases of Tetrahydroquinoline. nih.gov |
Advanced Spectroscopic and Crystallographic Characterization Methodologies for Quinolinone Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules like 3-Bromo-4-phenylquinolin-2(1H)-one. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.
One-dimensional NMR spectra provide fundamental information about the chemical environment and number of different types of protons and carbons in a molecule.
¹H NMR: The proton NMR spectrum is used to identify the number of distinct protons and their immediate surroundings. For this compound, a key feature would be the absence of a signal for a proton at the C3 position, which is characteristic of the parent 4-phenylquinolin-2(1H)-one scaffold. The spectrum would show a broad singlet for the N-H proton, typically in the downfield region (around 11-12 ppm in DMSO-d₆). The protons on the phenyl ring and the benzo portion of the quinolinone system would appear as a series of multiplets in the aromatic region (approximately 7.0-8.5 ppm).
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. In the case of this compound, 15 distinct signals would be expected. The carbonyl carbon (C2) would appear significantly downfield (around 160-165 ppm). The C3 carbon, being directly attached to the electronegative bromine atom, would have its chemical shift influenced accordingly, typically appearing around 110-120 ppm. The remaining aromatic carbons would resonate in the 115-145 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Predicted values are based on known data for 4-phenylquinolin-2(1H)-one and established substituent effects.)
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
| 2 | ~162 | - | - |
| 3 | ~115 | - | - |
| 4 | ~145 | - | - |
| 4a | ~122 | - | - |
| 5 | ~129 | ~7.8-8.0 | d |
| 6 | ~124 | ~7.2-7.4 | t |
| 7 | ~132 | ~7.5-7.7 | t |
| 8 | ~116 | ~7.1-7.3 | d |
| 8a | ~140 | - | - |
| 1' (Phenyl) | ~135 | - | - |
| 2'/6' (Phenyl) | ~129 | ~7.4-7.6 | m |
| 3'/5' (Phenyl) | ~129 | ~7.4-7.6 | m |
| 4' (Phenyl) | ~130 | ~7.4-7.6 | m |
| 1 (NH) | - | ~12.0 | br s |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the adjacent protons on the benzo ring (H5-H6, H6-H7, H7-H8) and within the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This allows for the direct assignment of each protonated carbon signal in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments, showing correlations between protons and carbons that are two or three bonds away. Key expected correlations for confirming the structure would include:
The N-H proton to C2, C8a, and C3.
Protons of the phenyl ring to the C4 carbon of the quinolinone core.
The H5 proton to C4, C4a, and C7.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which is critical for understanding the molecule's 3D conformation and analyzing rotameric equilibria. A key expected NOE would be between the ortho-protons of the C4-phenyl ring and the H5 proton of the quinolinone ring.
The structure of this compound features significant steric hindrance between the bromine atom at the C3 position and the phenyl ring at the C4 position. This steric clash restricts the free rotation around the single bond connecting the phenyl ring to the quinolinone core. As a result, the molecule can exist as stable rotational isomers, or atropisomers. nih.gov
This phenomenon of hindered rotation leads to axial chirality, where the molecule is chiral despite not having a traditional stereocenter. nih.gov The energy barrier to rotation determines the stability of these atropisomers. In many 4-arylquinolin-2-one systems, the phenyl group is twisted out of the plane of the quinolinone ring. nih.gov The introduction of a bulky bromine atom adjacent to the phenyl group would be expected to further increase this rotational barrier, making the atropisomers potentially stable and separable at room temperature. Variable-temperature NMR studies would be instrumental in determining the energy barrier for this rotation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display several characteristic absorption bands.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | 3200-3000 (broad) |
| Aromatic C-H | Stretch | 3100-3000 |
| Amide C=O | Stretch | ~1650-1670 |
| Aromatic C=C | Stretch | ~1600, ~1470 |
| C-N | Stretch | ~1250-1350 |
| C-Br | Stretch | ~550-650 |
The strong absorption from the amide carbonyl (C=O) group and the broad N-H stretching band are particularly diagnostic for the quinolinone core.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The key feature in the mass spectrum of this compound would be the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive signature for the presence of a single bromine atom.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the exact elemental formula. For a molecule with the formula C₁₅H₁₀BrNO, the expected exact mass can be calculated with high precision. This technique is invaluable for confirming the molecular formula and distinguishing between compounds with the same nominal mass. rsc.orgsemanticscholar.org
Table 3: Predicted HRMS Data for this compound
| Formula | Ion | Calculated m/z |
| C₁₅H₁₀⁷⁹BrNO | [M+H]⁺ | 299.9968 |
| C₁₅H₁₀⁸¹BrNO | [M+H]⁺ | 301.9947 |
X-ray Crystallography for Solid-State Structural Elucidation of this compound
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal evidence of molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the packing of molecules in the crystal lattice. However, a comprehensive search of the current scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of a published single-crystal X-ray structure for the specific compound, this compound.
Analysis of Molecular Conformation and Intermolecular Interactions
Due to the unavailability of specific crystallographic data for this compound, a detailed, data-driven analysis of its molecular conformation and intermolecular interactions is not possible at this time. The elucidation of its solid-state structure awaits the successful growth of single crystals suitable for X-ray diffraction analysis.
It is crucial to reiterate that the above discussion is based on chemical intuition and the analysis of related structures. Definitive values for bond lengths, bond angles, dihedral angles, and the specific nature and geometry of intermolecular contacts for this compound can only be established through experimental X-ray crystallographic studies.
Chemical Reactivity and Transformations of Quinolinone Frameworks
Nucleophilic Substitution Reactions of Halogenated Quinolones
The bromine atom at the C3 position of 3-Bromo-4-phenylquinolin-2(1H)-one is susceptible to nucleophilic displacement, enabling the introduction of a wide array of functional groups. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose.
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org For this compound, this transformation provides access to a variety of 3-amino-4-phenylquinolin-2(1H)-one derivatives. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.orglibretexts.org
Suzuki Coupling: To create a new carbon-carbon bond at the C3 position, the Suzuki coupling reaction is a powerful tool. wikipedia.orgorganic-chemistry.org This reaction couples the aryl bromide with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl, heteroaryl, or alkyl groups, significantly expanding the structural diversity of the quinolinone core. The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation from the boron species to the palladium center, and reductive elimination. wikipedia.orgorganic-chemistry.org
The table below summarizes representative conditions for these nucleophilic substitution reactions.
| Reaction | Reactant | Catalyst/Reagents | Product |
| Buchwald-Hartwig Amination | Amine | Pd Catalyst, Ligand, Base | 3-Amino-4-phenylquinolin-2(1H)-one derivative |
| Suzuki Coupling | Boronic Acid/Ester | Pd Catalyst, Base | 3-Aryl/Alkyl-4-phenylquinolin-2(1H)-one derivative |
Condensation Reactions with Heterocyclic Systems (e.g., Thiadiazoles)
The this compound scaffold can be utilized in condensation reactions to construct fused heterocyclic systems. For instance, the synthesis of quinazolinylphenyl-1,3,4-thiadiazole conjugates has been achieved through palladium-catalyzed cross-coupling reactions, highlighting the potential for creating complex molecular architectures. mdpi.com While a direct condensation of a thiadiazole with this compound is not explicitly detailed, related transformations suggest the feasibility of such reactions. For example, the synthesis of thieno[2,3-b]quinolines has been accomplished from substituted quinolines, indicating that the quinolinone core can undergo annulation reactions with sulfur-containing reagents. raco.cat
Intramolecular Cyclization Pathways
The this compound can be elaborated into precursors suitable for intramolecular cyclization, leading to the formation of polycyclic quinolinone derivatives.
Intramolecular Heck Reaction: By introducing an olefin-containing side chain at a suitable position (e.g., at the N1 position or on the C4-phenyl group), an intramolecular Heck reaction can be employed to forge a new carbocyclic or heterocyclic ring. wikipedia.orglibretexts.orgprinceton.edu The reaction proceeds via oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by intramolecular migratory insertion of the alkene and subsequent β-hydride elimination to afford the cyclized product. libretexts.orgsemanticscholar.org The regioselectivity of the cyclization is often governed by steric and electronic factors. princeton.edu
Synthesis of Fused Thienoquinolines: The synthesis of thieno[3,2-c]quinolines has been reported, often starting from appropriately substituted quinolines. nih.gov A plausible strategy starting from this compound would involve a nucleophilic substitution at the C3 position with a sulfur-containing nucleophile bearing a suitable functional group for a subsequent cyclization step. For instance, reaction with a thioglycolate ester could provide a precursor for an intramolecular condensation to form the thiophene (B33073) ring.
Carbene and Radical Mediated Reactions
Modern synthetic methods involving carbenes and radicals offer unique pathways for the functionalization of the quinolinone framework.
Carbene Insertion Reactions: While direct carbene insertion into the C-Br bond of this compound is not a commonly reported transformation, carbene insertion into C-H bonds of the quinolinone scaffold or its substituents is a possibility. wikipedia.orgyoutube.com Metal-catalyzed carbene insertion reactions, often using diazo compounds as carbene precursors, can create new C-C bonds with high selectivity. wikipedia.org
Radical Cyclization: The bromine atom in this compound can serve as a precursor for a radical species. By introducing an unsaturated moiety (e.g., an alkyne or alkene) into the molecule, a radical cyclization can be initiated. mdpi.com This process typically involves the generation of an aryl radical at the C3 position, which then adds to the intramolecular π-system, followed by a hydrogen atom transfer or other termination step to yield the cyclized product.
Ring Modification and Skeletal Editing Strategies
The quinolinone core itself can be the subject of ring modification and skeletal editing, leading to profound changes in the molecular architecture. Skeletal editing of quinolines has been demonstrated through various strategies, including ring expansion and ring contraction. mdpi.com For instance, palladium-catalyzed carbonylative cyclization methods have been developed for the synthesis of 4-quinolones, which could potentially be adapted to modify the existing quinolinone ring. nih.gov While specific examples starting from this compound are not prevalent, the principles of skeletal editing suggest that this compound could be a substrate for transformations that alter the core heterocyclic structure, providing access to novel scaffolds.
Structure Activity Relationship Sar Investigations of Substituted Quinolinones
General Principles of SAR in Quinolone Medicinal Chemistry
The quinolone nucleus, characterized by a bicyclic system containing a nitrogen atom and a carbonyl group, serves as a versatile scaffold in medicinal chemistry. researchgate.net The biological activities of quinolone derivatives are highly dependent on the substituents attached to this core structure. researchgate.net Key structural features that are generally considered crucial for the activity of many quinolones, particularly in the context of their antibacterial applications, include:
The N-1 Substituent: The group attached to the nitrogen atom at position 1 is vital for antibacterial activity. nih.gov Substituents like ethyl, cyclopropyl, and difluorophenyl have been shown to yield potent compounds. pharmacy180.com
The C-3 Carboxylic Acid: A carboxylic acid group at the C-3 position is often essential for the antibacterial action of quinolones, as it is believed to be involved in binding to the target enzyme, DNA gyrase. nih.gov However, modifications of this group can sometimes lead to compounds with altered or enhanced activities. pharmacy180.com
The C-4 Carbonyl Group: The keto group at the C-4 position is generally considered indispensable for the antibacterial activity of quinolones. pharmacy180.comslideshare.net
The C-6 Position: The introduction of a fluorine atom at the C-6 position was a significant breakthrough, leading to the development of the highly potent fluoroquinolones. researchgate.net
The C-7 Substituent: The substituent at the C-7 position plays a crucial role in determining the spectrum of activity and potency. nih.gov Often, a piperazine (B1678402) ring or other nitrogen-containing heterocycles at this position enhances antibacterial efficacy. nih.govpharmacy180.com
Influence of Substituent Position and Nature on Biological Activities
The specific nature and placement of substituents on the quinolinone ring profoundly impact the resulting compound's biological activity, selectivity, and pharmacokinetic profile. Researchers have systematically modified various positions of the quinolone scaffold to probe these effects and optimize therapeutic efficacy.
Aromatic and aliphatic groups are frequently incorporated into the quinolinone structure to explore their impact on biological activity. The introduction of a phenyl group, as seen in the subject compound 3-Bromo-4-phenylquinolin-2(1H)-one, can significantly influence the molecule's steric and electronic properties. Phenyl groups at the N-1 position have shown promise for activity. nih.gov
Methoxy (B1213986) groups have also been shown to be beneficial. For example, a methoxy group at the C-8 position can confer good activity against gram-positive bacteria. pharmacy180.com The electronic-donating nature of the methoxy group can alter the electron distribution within the quinolinone ring system, potentially affecting its interaction with biological targets.
The substitution pattern around the quinolinone core is a critical determinant of its biological function. As previously mentioned, the N-1, C-3, C-4, C-6, and C-7 positions are particularly important for the antibacterial activity of quinolones. researchgate.net
N-1 Position: Optimal substituents at this position for antibacterial activity include ethyl, butyl, cyclopropyl, and difluorophenyl groups. pharmacy180.com The nature of the N-1 substituent can also influence the spectrum of activity. nih.gov
C-3 Position: While a carboxylic acid at C-3 is often crucial for antibacterial action, modifications can lead to altered activities. pharmacy180.com For instance, replacement with an isothiazolo group has resulted in highly potent compounds. pharmacy180.com
C-4 Position: The 4-oxo group is generally considered essential for antibacterial activity, and its replacement leads to a loss of function. pharmacy180.comslideshare.net
C-6 Position: The introduction of a fluorine atom at C-6 dramatically enhances antibacterial potency. researchgate.net
C-7 Position: A piperazine moiety or other aminopyrrolidines at this position are essential for broad-spectrum antibacterial activity. pharmacy180.com The size and nature of the C-7 substituent can be varied to modulate potency and pharmacokinetic properties. nih.gov
The following table summarizes the general impact of substituents at various positions on the antibacterial activity of quinolones:
| Position | Common Substituents | General Impact on Antibacterial Activity |
| N-1 | Ethyl, Cyclopropyl, Difluorophenyl | Vital for potency. nih.govpharmacy180.com |
| C-3 | Carboxylic Acid | Often essential for binding to DNA gyrase. nih.gov |
| C-4 | Keto (Oxo) | Generally indispensable for activity. pharmacy180.comslideshare.net |
| C-6 | Fluorine | Significantly enhances potency. researchgate.net |
| C-7 | Piperazine, Aminopyrrolidines | Broadens spectrum of activity. nih.govpharmacy180.com |
Comparative SAR Studies with Related Heterocyclic Systems (e.g., Naphthyridones)
To further understand the structural requirements for biological activity, SAR studies of quinolinones are often compared with those of related heterocyclic systems, such as naphthyridones. Naphthyridones are isomers of quinolones where a carbon atom in the benzene (B151609) ring portion of the quinolone is replaced by a nitrogen atom. These studies help to elucidate the importance of the specific arrangement of atoms within the bicyclic core. For example, the replacement of carbon with nitrogen at positions 2, 5, 6, and 8 of the quinoline (B57606) ring has been explored. slideshare.net Such comparisons can reveal subtle differences in how these scaffolds orient their crucial pharmacophoric elements and interact with their biological targets, providing valuable insights for the design of novel and more effective therapeutic agents.
Computational and Theoretical Studies in Quinoline Chemistry
Quantum Chemical Calculations for Electronic Structure and Tautomerism
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For the 3-Bromo-4-phenylquinolin-2(1H)-one scaffold, these calculations can elucidate its stability, reactivity, and spectral properties.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations, often using hybrid functionals like B3LYP or M06-2X, can determine optimized molecular geometries, electronic energies, and the distribution of electron density. For quinolinone derivatives, DFT is employed to calculate bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography to validate the computational model.
Key applications for this compound would include the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial, as they help to determine the molecule's chemical reactivity, kinetic stability, and electronic transition properties. The HOMO-LUMO energy gap is a particularly important parameter, providing an indication of the molecule's stability and its potential as, for example, a nonlinear optical material. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack.
Table 1: Illustrative DFT-Calculated Properties for a Quinolinone Scaffold (Note: Data is representative of typical computational outputs for related structures.)
| Property | Typical Calculated Value | Significance |
| HOMO Energy | -6.0 to -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 to -2.0 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.0 to 4.5 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.0 to 5.0 Debye | Measures overall polarity of the molecule |
The 2-quinolinone ring system of this compound can exist in tautomeric forms, primarily the amide (keto) form, 2(1H)-one, and the iminol (enol) form, 2-hydroxyquinoline. While the keto form is generally predominant, computational methods can precisely quantify the relative stabilities of these tautomers.
DFT calculations are used to determine the thermodynamic and kinetic features of the tautomerization process. By calculating the Gibbs free energy of each tautomer, their relative populations at equilibrium can be predicted in different environments, such as the gas phase or in various solvents. The transition state connecting the tautomers can also be located, and the corresponding energy barrier provides insight into the rate of interconversion. For substituted quinolinones, studies have shown that the keto form is typically more stable, with high energy barriers for tautomerization, confirming its prevalence under normal conditions.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling, particularly docking simulations, is a cornerstone of computer-aided drug design. This technique predicts how a ligand, such as this compound, might bind to the active site of a biological target, typically a protein or enzyme.
Molecular docking simulations place a ligand into the binding site of a macromolecule and score the resulting poses based on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces. For quinolinone and quinazolinone derivatives, docking has been widely used to explore their potential as inhibitors for various enzymes. For instance, related compounds have been docked into the active sites of targets such as human carbonic anhydrase IX, α-amylase, α-glucosidase, and the main protease of SARS-CoV-2.
In a typical study, the 3-bromo and 4-phenyl substituents of the target compound would be analyzed for their specific contributions to binding. The phenyl group might engage in pi-pi stacking or hydrophobic interactions, while the bromine atom could form halogen bonds or other specific contacts. The docking score, usually expressed in kcal/mol, provides an estimate of the binding affinity, allowing for the ranking of different compounds and the prioritization of candidates for synthesis and biological testing.
Molecular Dynamics Simulations for Conformational Analysis
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals conformational changes and the stability of ligand-protein complexes.
For this compound, MD simulations could be used to analyze its conformational flexibility, particularly the rotation of the phenyl group at the 4-position relative to the quinolinone core. When bound to a target, an MD simulation can assess the stability of the predicted docking pose, the persistence of key intermolecular interactions, and the influence of solvent molecules. This technique provides a more realistic and detailed understanding of the binding event than docking alone.
In Silico Prediction of Pharmacokinetic Profiles
In silico methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions help identify potential liabilities early in the drug discovery process. Various computational models, many based on quantitative structure-property relationships (QSPR), are available to estimate these crucial pharmacokinetic parameters.
For this compound, a full in silico ADME profile would be generated to assess its drug-likeness. This includes evaluating its compliance with established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Other key predictions include aqueous solubility, blood-brain barrier permeability, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are critical for drug metabolism.
Table 2: Predicted Physicochemical and Pharmacokinetic Properties for a 3-Bromo-phenylquinolinone Isomer (Note: The following data is computationally generated for the closely related isomer 3-Bromo-2-phenylquinolin-4(1H)-one (PubChem CID: 224423) and serves as an illustration for the likely properties of the target compound.)
| Property | Predicted Value | Drug-Likeness Guideline/Significance | Source |
| Molecular Weight | 300.15 g/mol | < 500 (Lipinski's Rule) | |
| XLogP3 | 4.1 | < 5 (Lipinski's Rule); Measures lipophilicity | |
| Hydrogen Bond Donors | 1 | < 5 (Lipinski's Rule) | |
| Hydrogen Bond Acceptors | 1 | < 10 (Lipinski's Rule) | |
| Topological Polar Surface Area | 29.1 Ų | < 140 Ų (Good oral bioavailability) |
These in silico predictions suggest that a compound with this scaffold would likely have favorable physicochemical properties for oral absorption. Further computational analyses would explore its metabolic fate and potential for toxicity.
Biological and Pharmacological Relevance of Quinolinone Derivatives in Research
Antineoplastic and Antiproliferative Activity Studies
Quinolinone derivatives have emerged as a noteworthy class of compounds in oncology research, demonstrating significant activity against various cancer types. Their mechanism of action often involves interfering with fundamental cellular processes required for tumor growth and survival.
The 4-phenylquinolin-2(1H)-one (4-PQ) scaffold is a key pharmacophore in the development of novel anticancer agents. nih.gov Researchers have synthesized and evaluated numerous 4-PQ derivatives, demonstrating their potential to inhibit the proliferation of various human cancer cell lines. nih.gov
For instance, a series of 5-, 6-, and 7-methoxy-substituted 4-PQ derivatives were tested for their anticancer effects. nih.gov These compounds exhibited a wide range of anti-proliferative potential against colon cancer (COLO205) and lung cancer (H460) cell lines, with IC₅₀ values spanning from 0.32 to 47.1 μM. nih.gov Notably, one of the most potent compounds identified was 6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-one, which showed excellent anticancer activity with an IC₅₀ of 0.32 μM against the COLO205 cell line and 0.89 μM against the H460 cell line. nih.gov
Another derivative, 2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone (HPK), also displayed significant antiproliferative activity against promyelocytic leukemia (HL-60), liver cancer (Hep3B), and lung cancer (H460) cells, with IC₅₀ values in the range of 0.4 to 1.0 μM. nih.gov Similarly, studies on 3,4-diaryl-1,2,3,4-tetrahydroquinolines, which are structurally related, showed that the presence of an aryl group at the 4-position of the quinoline (B57606) structure significantly enhanced antiproliferative effects. nih.gov One such compound demonstrated potent activity against lung carcinoma (H460), skin carcinoma (A-431), and colon adenocarcinoma (HT-29) cells, with IC₅₀ values of 4.9, 2.0, and 4.4 μM, respectively. nih.gov
The effect of halogenation, specifically bromination, has also been explored as a strategy to enhance biological activity. While direct data on 3-Bromo-4-phenylquinolin-2(1H)-one is scarce, studies on related heterocyclic systems suggest that the introduction of a bromine atom can modulate antiproliferative potency. nuph.edu.ua For example, bromination of certain furan-2(5H)-one derivatives led to compounds that could trigger apoptosis in colon cancer cells. mdpi.com
Table 1: In Vitro Antiproliferative Activity of Selected 4-Phenylquinolin-2(1H)-one Derivatives
| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-one | COLO205 (Colon) | 0.32 | nih.gov |
| 6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-one | H460 (Lung) | 0.89 | nih.gov |
| 2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone (HPK) | HL-60 (Leukemia) | ~0.4-1.0 | nih.gov |
| 2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone (HPK) | Hep3B (Liver) | ~0.4-1.0 | nih.gov |
| 2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone (HPK) | H460 (Lung) | ~0.4-1.0 | nih.gov |
| 3c (a 3,4-diaryl-1,2,3,4-tetrahydroquinoline) | H460 (Lung) | 4.9 | nih.gov |
| 3c (a 3,4-diaryl-1,2,3,4-tetrahydroquinoline) | A-431 (Skin) | 2.0 | nih.gov |
| 3c (a 3,4-diaryl-1,2,3,4-tetrahydroquinoline) | HT-29 (Colon) | 4.4 | nih.gov |
The anticancer effects of quinolinone derivatives are often linked to their ability to induce programmed cell death, or apoptosis. Research has shown that 4-PQ derivatives can act as potent apoptosis stimulators. nih.gov For example, treatment with the derivative HPK was found to induce apoptosis in cancer cells. nih.gov This process is often accompanied by cell cycle arrest, a state where the cell stops dividing. HPK treatment resulted in G₂/M arrest by downregulating key cell cycle proteins such as cyclin B1 and cyclin-dependent kinase 1 (CDK1). nih.gov
Similarly, studies on other related heterocyclic compounds have demonstrated apoptosis induction. For instance, a 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivative was found to inhibit the proliferation of A549 lung cancer cells by inducing apoptosis while also blocking autophagy. nih.govresearchgate.net The induction of apoptosis by brominated compounds has also been observed in other molecular scaffolds, where the activation of key executioner enzymes like caspase-3 is a common mechanistic feature. mdpi.commdpi.com
A primary mechanism through which many quinolinone derivatives exert their anticancer effects is the inhibition of crucial cellular enzymes, particularly those involved in cell division, such as tubulin. The 4-PQ scaffold is considered a bio-isostere of coumarin, and certain 4-arylcoumarins are known to inhibit the polymerization of microtubules, which are essential for forming the mitotic spindle during cell division. nih.gov
Several 4-PQ derivatives have been investigated as antimitotic agents that function by inhibiting tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin. nih.govresearchgate.net Molecular docking studies have supported this mechanism, showing how these compounds fit into the colchicine-binding pocket. nih.gov For instance, 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives have been identified as a new class of tubulin polymerization inhibitors. mdpi.com One such derivative exhibited potent inhibition of tubulin polymerization with an IC₅₀ of 6.74 μM, which correlated with its strong cytotoxic effect on HeLa cells. mdpi.com Similarly, fluorinated derivatives of 2-phenyl-3-hydroxy-4(1H)-quinolinone (an isomer of the main subject) have also been shown to inhibit microtubule formation, leading to mitotic arrest and apoptosis. researchgate.net
Antimicrobial Activity Studies
In addition to their anticancer properties, quinolinone derivatives have been investigated for their potential to combat microbial infections. The quinoline ring is a core component of several established antimicrobial agents, and new derivatives are continuously being explored to address the challenge of drug-resistant pathogens.
Quinolin-2-one derivatives have shown significant antibacterial activity, particularly against multidrug-resistant Gram-positive bacteria. nih.gov In one study, a series of derivatives were tested against strains like methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE). nih.gov A chloro-substituted derivative demonstrated the most potent activity, with Minimum Inhibitory Concentration (MIC) values of 0.75 μg/mL against MRSA and VRE. nih.gov
The introduction of a bromine atom is a known strategy for enhancing antibacterial potency. nuph.edu.ua While specific data for this compound is not available, related studies on other heterocyclic systems like quinazolinones have shown that bromo-substituted analogues can exhibit favorable antimicrobial activity. researchgate.net General studies on quinoline derivatives have reported moderate to good antibacterial activity against both Gram-positive (Bacillus subtilis, S. aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. tandfonline.combiointerfaceresearch.com
The antifungal potential of quinolinone derivatives is also an active area of research. In a study evaluating a series of novel quinoline derivatives, several compounds showed potent activity against a panel of fungal strains, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Fusarium oxysporum. tandfonline.com In some cases, the antifungal activity of the synthesized compounds was significant. tandfonline.com Other research on related quinazolinone structures also indicates that these scaffolds can be effective against various fungi. researchgate.net
Antiviral Activity Research
Comprehensive searches were performed to identify studies investigating the antiviral properties of this compound. While the broader class of quinoline and quinolinone derivatives has been a subject of significant interest in antiviral research, with various compounds showing activity against a range of viruses nih.govnih.govnih.govmdpi.com, specific data for this compound is not available in the reviewed literature.
Studies Against Coronaviruses (e.g., SARS-CoV-2)
No published studies, preclinical or in-vitro, were identified that specifically evaluate the efficacy or mechanism of action of this compound against any member of the Coronaviridae family, including SARS-CoV-2. Research on related scaffolds, such as certain quinazolin-4-one derivatives, has shown inhibitory activity against the SARS-CoV-2 main protease (Mpro), but these findings are not directly applicable to the specified compound nih.gov.
Activity Against Other Viruses (e.g., Dengue, Influenza)
A thorough search of scientific databases yielded no specific studies detailing the activity of this compound against other viruses such as Dengue virus or Influenza virus.
Dengue Virus: While research has been conducted on other brominated quinoline derivatives, such as 3-((6-bromoquinolin-4-yl)amino)phenol, which showed inhibitory effects on Dengue virus replication mdpi.com, no such data exists for this compound.
Influenza Virus: Similarly, studies have explored compounds like 3-hydroxyquinolin-2(1H)-one derivatives as potential inhibitors of influenza A endonuclease nih.gov, but research on this compound for this indication was not found.
Other Biological Activities Under Investigation (e.g., EPAC Inhibition, Antiplasmodial)
Investigations into other potential therapeutic applications for this compound were also conducted.
EPAC Inhibition: No literature was found that investigates the activity of this compound as an inhibitor of the Exchange protein directly activated by cAMP (EPAC).
Antiplasmodial Activity: The quinoline core is historically significant in the development of antimalarial drugs. However, no studies specifically assessing the antiplasmodial or antimalarial efficacy of this compound against Plasmodium species were identified in the searched literature. Research in this area has focused on other classes of quinoline derivatives, such as 4-aminoquinolines nih.gov.
Q & A
Basic Research Questions
Q. What are common synthetic routes for 3-Bromo-4-phenylquinolin-2(1H)-one, and how are intermediates characterized?
- Methodology :
- Synthetic Routes : The core quinolin-2(1H)-one scaffold is typically synthesized via cyclization reactions. For bromination at the 3-position, electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions is employed. Phenyl groups are introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation .
- Characterization : Intermediates and final products are analyzed using:
- IR Spectroscopy : To confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and aromatic C-H bonds.
- NMR : H NMR detects aromatic protons (δ 6.5–8.5 ppm) and NH protons (δ ~10–12 ppm). C NMR identifies carbonyl carbons (~175–185 ppm) and quaternary carbons.
- Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks and bromine isotope patterns .
Q. Which antimicrobial assays are suitable for evaluating this compound derivatives?
- Methodology :
- Twofold Serial Dilution : Used to determine minimal inhibitory concentrations (MICs) against bacterial (e.g., B. proteus, P. aeruginosa) and fungal strains. Compounds are dissolved in DMSO and diluted in nutrient broth. MICs are recorded after 24–48 hours of incubation .
- Positive Controls : Streptomycin (bacteria) and fluconazole (fungi) are standard references.
- Data Interpretation : MIC ≤ 32 µg/mL indicates significant activity; discrepancies between replicates may arise from solvent interference or strain variability .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective bromination at the 3-position of the quinolinone core?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance electrophilic bromination efficiency.
- Catalysis : Lewis acids like FeCl₃ or AlCl₃ improve regioselectivity.
- Temperature Control : Reactions at 0–25°C minimize side products (e.g., di-brominated derivatives).
- Monitoring : TLC or HPLC tracks reaction progress. Contradictions in yield may arise from competing pathways (e.g., oxidation), necessitating iterative optimization .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodology :
- Variable Identification : Compare assay parameters (e.g., bacterial strain virulence, incubation time, solvent concentration). For example, P. aeruginosa biofilms may reduce compound efficacy .
- Statistical Analysis : Use ANOVA or t-tests to assess significance. Outliers may indicate experimental error or unique strain resistance.
- Structural Confirmation : Re-validate compound purity via H NMR and HRMS to rule out degradation .
Q. What are best practices for X-ray crystallographic analysis of this compound derivatives?
- Methodology :
- Crystal Growth : Slow evaporation from ethanol or DCM solutions yields suitable single crystals.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
- Refinement : SHELXL refines structures via least-squares minimization. Key parameters:
- R-factor < 0.05 for high-resolution data.
- Validate bromine placement using electron density maps .
Q. How to design structure-activity relationship (SAR) studies for quinolin-2(1H)-one derivatives?
- Methodology :
- Substituent Variation : Modify the 4-phenyl group (e.g., electron-withdrawing/-donating substituents) and 3-bromo position (e.g., replace with Cl, I).
- Bioactivity Profiling : Test derivatives against Gram-positive/-negative bacteria and fungi. Correlate logP values with membrane permeability.
- Computational Modeling : Dock compounds into target enzymes (e.g., bacterial DNA gyrase) using AutoDock Vina to predict binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
